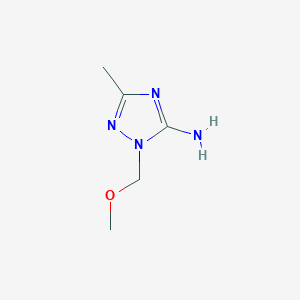
6-Difluoromethoxy-2-fluoro-3-formylpyridine
Vue d'ensemble
Description
6-Difluoromethoxy-2-fluoro-3-formylpyridine (6-DFMFP) is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-DFMFP is known for its high reactivity and low toxicity, making it an ideal choice for a wide range of applications.
Applications De Recherche Scientifique
6-Difluoromethoxy-2-fluoro-3-formylpyridine has been extensively studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of a variety of compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This compound has also been used in the synthesis of aryl-substituted pyridines, which are important intermediates in the synthesis of drugs and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Difluoromethoxy-2-fluoro-3-formylpyridine is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which stabilizes the reactive intermediates formed during the synthesis of various compounds. This stabilization allows for the formation of the desired products in a shorter amount of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. The compound has been found to have low toxicity in animal studies, but further research is needed to determine its potential effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Difluoromethoxy-2-fluoro-3-formylpyridine in lab experiments is its high reactivity and low toxicity. Its low toxicity makes it an ideal choice for the synthesis of compounds that are potentially hazardous, such as pharmaceuticals and agrochemicals. However, the compound is sensitive to light and air, and thus it must be handled with care in the laboratory.
Orientations Futures
The potential applications of 6-Difluoromethoxy-2-fluoro-3-formylpyridine are vast and further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Possible future directions for research include:
• Investigating the use of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
• Investigating the potential of this compound as a therapeutic agent.
• Investigating the potential of this compound as an inhibitor of the enzyme acetylcholinesterase.
• Investigating the use of this compound in the synthesis of aryl-substituted pyridines.
• Investigating the potential of this compound as a catalyst in organic reactions.
• Investigating the potential of this compound as a replacement for toxic solvents.
• Investigating the potential of this compound as a reagent in the synthesis of organic compounds.
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-2-5(11-6)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUUEUYQODBBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)









![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B1412870.png)
